(~13~C_9_,~15~N)Tyrosine
Overview
Description
(~13~C_9_,~15~N)Tyrosine, also known as stable isotope-labeled tyrosine, is a modified form of tyrosine that has carbon and nitrogen isotopes with higher masses. It is a stable isotope-labeled amino acid used in heavy SILAC media preparations toward relative protein quantifications . It is also used as an isotopic tracer in metabolism studies and as a labeled standard in quantitative metabolomics research .
Synthesis Analysis
L-Tyrosine- 13 C 9, 15 N is produced by hydroxylation of phenylalanine by phenylalanine hydroxylase but can also be obtained from dietary sources or degradation of endogenous proteins, resulting in L-tyrosine release . It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones .Molecular Structure Analysis
The molecular weight of (~13~C_9_,~15~N)Tyrosine is 191.12 g/mol. The linear formula is 4-HO-13C6H413CH213CH (15NH2)13CO2H . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Tyrosine residues in proteins can be phosphorylated, making them integral to the function of many enzymes . This process of phosphorylation helps in signal transduction, a mechanism by which cells respond to various stimuli .Physical And Chemical Properties Analysis
Tyrosine is a non-essential amino acid with a polar side group . It has a much lower solubility (0.48 g L 1 water at 25 C) than Phe (11.4 g L 1) due to the extra ring hydroxyl group of Tyr that can participate in hydrogen-bonding with the carboxylate and amino groups, making its crystal structure more energetically favorable than dissolution .Scientific Research Applications
NMR Spectroscopy in Protein Studies
- Structure and Dynamics in Proteins: NMR spectroscopy, using isotopically labeled tyrosine, has been instrumental in studying the structure and dynamics of specific amino acid residues in proteins. For instance, in Bacillus circulans xylanase, NMR methods utilizing 13C-tyrosine selective labeling revealed the hydrogen bonding properties and ionization equilibria of tyrosine residues (Baturin, Okon, & McIntosh, 2011).
Biochemical Analysis
- Enzyme Function Analysis: Research involving class C beta-lactamases used 13C-NMR spectroscopy to estimate the pKa values for specific tyrosine residues, demonstrating the role of these residues in enzyme function (Kato-Toma et al., 2003).
Electron Paramagnetic Resonance (EPR) Studies
- Studying Tyrosine Radicals: Selective isotope labeling with 2H, 13C, and 17O isotopes was used to investigate the electron spin-density distribution of tyrosine radicals, providing insights into their electronic structure and geometry in various states (Hulsebosch et al., 1997).
Protein Synthesis and Labeling
- Selective Isotope Labeling in Proteins: Techniques for dual amino acid-selective and site-directed stable-isotope labeling in protein synthesis have been developed, enhancing the study of protein structure and dynamics. This methodology includes labeling of specific amino acids like tyrosine in proteins synthesized in cell-free systems (Yabuki et al., 1998).
Safety And Hazards
Future Directions
The future directions of (~13~C_9_,~15~N)Tyrosine research could involve its use in heavy SILAC media preparations toward relative protein quantifications, as an isotopic tracer in metabolism studies, and as a labeled standard in quantitative metabolomics research . It could also be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
properties
IUPAC Name |
(2R)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-XNVLCMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@H]([13C](=O)O)[15NH2])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584444 | |
Record name | (~13~C_9_,~15~N)Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(~13~C_9_,~15~N)Tyrosine | |
CAS RN |
202407-26-9 | |
Record name | (~13~C_9_,~15~N)Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202407-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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